molecular formula C11H13N3O2 B13554314 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid

2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid

Cat. No.: B13554314
M. Wt: 219.24 g/mol
InChI Key: KDLFEYCBILUHKC-UHFFFAOYSA-N
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Description

2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid is a compound that features a benzodiazole ring, which is a fused heterocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid typically involves the formation of the benzodiazole ring followed by the introduction of the amino and methyl groups. One common method involves the cyclization of o-phenylenediamine with formic acid to form the benzodiazole ring. Subsequent reactions introduce the amino and methyl groups under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoic acid
  • 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol

Uniqueness

2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid is unique due to the presence of both the benzodiazole ring and the methyl group, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack these features .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-amino-3-(benzimidazol-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13N3O2/c1-11(12,10(15)16)6-14-7-13-8-4-2-3-5-9(8)14/h2-5,7H,6,12H2,1H3,(H,15,16)

InChI Key

KDLFEYCBILUHKC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)(C(=O)O)N

Origin of Product

United States

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